molecular formula C9H10BrNO3 B14905570 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

2-Amino-5-bromo-3,6-dimethoxybenzaldehyde

Cat. No.: B14905570
M. Wt: 260.08 g/mol
InChI Key: FJCFXYMJBMKHBQ-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H10BrNO3 It is characterized by the presence of amino, bromo, and methoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde typically involves the bromination of 3,6-dimethoxybenzaldehyde followed by the introduction of an amino group. One common method starts with 3,6-dimethoxybenzaldehyde, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or copper bromide. The resulting 5-bromo-3,6-dimethoxybenzaldehyde is then subjected to amination using reagents such as ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions with boronic acids.

Major Products:

    Oxidation: 2-Amino-5-bromo-3,6-dimethoxybenzoic acid.

    Reduction: 2-Amino-5-bromo-3,6-dimethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-bromo-3,6-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino and bromo groups can facilitate binding to specific molecular targets, influencing pathways involved in cell signaling or metabolism .

Comparison with Similar Compounds

    2-Amino-5-bromobenzaldehyde: Lacks the methoxy groups, leading to different reactivity and applications.

    5-Bromo-2,3-dimethoxybenzaldehyde: Lacks the amino group, affecting its biological activity and chemical properties.

    2-Amino-3,5-dibromobenzaldehyde:

Uniqueness: 2-Amino-5-bromo-3,6-dimethoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-amino-5-bromo-3,6-dimethoxybenzaldehyde

InChI

InChI=1S/C9H10BrNO3/c1-13-7-3-6(10)9(14-2)5(4-12)8(7)11/h3-4H,11H2,1-2H3

InChI Key

FJCFXYMJBMKHBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1N)C=O)OC)Br

Origin of Product

United States

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